Allyl 3-phenylpropionate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15814-45-6 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
prop-2-enyl 3-phenylpropanoate |
InChI |
InChI=1S/C12H14O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
InChI Key |
XZZUAUYBSOXKLR-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)CCC1=CC=CC=C1 |
Canonical SMILES |
C=CCOC(=O)CCC1=CC=CC=C1 |
Other CAS No. |
15814-45-6 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Allyl 3 Phenylpropionate
Esterification Reactions for Allyl 3-phenylpropionate (B1229125) Formation
Esterification stands as the most direct and fundamental method for synthesizing allyl 3-phenylpropionate. This process involves the reaction of a carboxylic acid (3-phenylpropionic acid) with an alcohol (allyl alcohol) to form an ester and water.
Conventional Esterification Techniques
The classical approach to synthesizing this compound is the Fischer-Speier esterification. wikipedia.orgorganic-chemistry.orgchemistrysteps.com This method involves heating a mixture of 3-phenylpropionic acid and an excess of allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmdpi.com The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgchemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. organic-chemistry.org
Another conventional method involves the use of triphenylphosphine (B44618) dibromide. In a one-pot reaction, 3-phenylpropionic acid can be treated with triphenylphosphine dibromide, an excess of allyl alcohol, and a base like potassium carbonate to yield this compound. nih.gov This method has been shown to be effective for a range of aliphatic acids. nih.gov
Catalytic Approaches in Ester Synthesis
Modern synthetic chemistry has introduced a variety of catalysts to improve the efficiency and mildness of esterification reactions. For the synthesis of this compound, several catalytic systems have been explored.
One approach utilizes triphenylphosphine dihalides (Ph3PX2, where X = Br or I) in the presence of 4-(dimethylamino)pyridine (DMAP). This system has been shown to effectively catalyze the esterification of aliphatic carboxylic acids like 3-phenylpropanoic acid with alcohols, including allyl alcohol, in excellent yields under neutral and mild conditions. chem-soc.si Dichloromethane is often the solvent of choice for this transformation. chem-soc.si
The in-situ generation of 2-allyloxy-1-methylpyridinium triflate has also been reported as a method for the allylation of carboxylic acids, which can be applied to the synthesis of this compound. lookchem.com This is achieved by treating a mixture of 2-allyloxypyridine, the carboxylic acid, and toluene (B28343) with methyl triflate. lookchem.com
Below is a table summarizing various esterification methods for the synthesis of this compound and related esters.
| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |
| 3-Phenylpropionic acid, Allyl alcohol | Triphenylphosphine dibromide, K2CO3 | - | Room Temp, 1 day | This compound | 45-95% | nih.gov |
| 3-Phenylpropanoic acid, n-Butanol | Ph3PBr2/Ph3PI2, DMAP | Dichloromethane | Room Temp | n-Butyl 3-phenylpropanoate | Excellent | chem-soc.si |
| Carboxylic acid, Allyl alcohol | 2-Allyloxy-1-methylpyridinium triflate (in situ) | Toluene | - | Allyl ester | - | lookchem.com |
Advanced Allylation Reactions in the Construction of this compound Scaffolds
Beyond direct esterification, advanced allylation reactions catalyzed by transition metals offer powerful and versatile strategies for constructing the this compound framework. These methods often provide high levels of chemo-, regio-, and stereoselectivity.
Transition Metal-Catalyzed Allylation
Transition metal catalysts, particularly those based on palladium and iridium, have revolutionized the field of allylic substitution reactions. sioc-journal.cn These reactions typically involve the formation of a π-allyl metal complex, which is then attacked by a nucleophile. wikipedia.orgorganic-chemistry.org
The Tsuji-Trost reaction is a cornerstone of palladium-catalyzed allylic alkylation. wikipedia.orgnrochemistry.com This reaction involves the palladium-catalyzed substitution of a substrate containing a leaving group in an allylic position with a nucleophile. wikipedia.org In the context of synthesizing this compound, the carboxylate of 3-phenylpropionic acid can act as the nucleophile, attacking a π-allylpalladium complex generated from an allylic substrate.
The catalytic cycle begins with the coordination of a palladium(0) species to the double bond of an allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex, with the expulsion of the leaving group. organic-chemistry.orgnrochemistry.comyoutube.com The carboxylate nucleophile then attacks the allyl group, typically at the less hindered position, to form the allyl ester and regenerate the palladium(0) catalyst. organic-chemistry.orgyoutube.com The use of phosphine (B1218219) ligands is crucial for improving the reactivity and selectivity of the reaction. wikipedia.org
While direct Tsuji-Trost type reactions for the synthesis of this compound are plausible, much of the literature focuses on the allylation of other nucleophiles. However, the fundamental principles are applicable. For instance, palladium-catalyzed allylation has been used for the synthesis of functionalized hydrazones and in the C-3 allylation of indoles. rsc.orgnih.gov
Iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. nih.govsigmaaldrich.com While direct synthesis of the achiral this compound does not require asymmetric catalysis, the principles of iridium catalysis are relevant for the synthesis of chiral precursors or related structures. Iridium catalysts often provide access to branched products, which are complementary to the linear products typically obtained with palladium catalysis. organic-chemistry.org
For example, iridium catalysts have been successfully employed in the N-allylation of indoles with linear allylic carbonates to produce enantioenriched N-allylindoles. nih.gov These products can be further transformed into other valuable molecules, such as indol-1-yl propanoic acids. nih.gov This highlights the potential of iridium catalysis in constructing complex molecules with allylic functionalities. The development of chiral ligands, such as phosphoramidites, has been instrumental in achieving high enantioselectivities in these reactions. rug.nl
The following table provides an overview of transition metal-catalyzed allylation reactions relevant to the formation of ester and related scaffolds.
| Reaction Type | Catalyst System | Nucleophile | Allylic Substrate | Key Features | Reference |
| Tsuji-Trost Allylation | Pd(0) / Phosphine Ligand | Carboxylate (e.g., from 3-phenylpropionic acid) | Allylic acetate (B1210297), carbonate, etc. | Forms C-O bond, generally favors linear product. | wikipedia.orgorganic-chemistry.orgnrochemistry.com |
| Iridium-Catalyzed Asymmetric Allylic Alkylation | Ir / Chiral Ligand | Various nucleophiles | Linear allylic carbonates/esters | High enantioselectivity, often favors branched product. | nih.govsigmaaldrich.com |
| Palladium-Catalyzed Allylation | Pd2(dba)3CHCl3 / Chiral Ligand | 3-Substituted indoles | Allyl alcohol with borane (B79455) promoter | Enantioselective C-3 allylation of indoles. | nih.gov |
Ruthenium Complex Catalysis in Ester Formation
Ruthenium complexes have emerged as versatile catalysts for a range of organic transformations, including the formation of esters. In the context of this compound synthesis, ruthenium catalysts can facilitate the dehydrogenative coupling of alcohols and the acylation of alcohols with esters. google.com
Ruthenium pincer complexes, in particular, have demonstrated high selectivity in these reactions. elsevierpure.com For instance, a ruthenium acridine-9H based pincer complex can catalyze the coupling of alcohols and thiols to form thioesters, a reaction that can be adapted for ester synthesis. elsevierpure.com The mechanism involves the formation of a ruthenium alkoxide intermediate, which then reacts to form the ester. elsevierpure.com While the formation of an ester is thermodynamically favored, the kinetic pathway can be influenced by the relative acidity of the substrates. elsevierpure.com
The combination of a lipase (B570770) and a ruthenium complex can be employed in the dynamic kinetic resolution of allylic alcohols, leading to the synthesis of allylic acetates with high optical purity and in very good yields. organic-chemistry.org Furthermore, ruthenium-catalyzed oxidative coupling of allyl esters with activated olefins provides an efficient route to stereodefined 1,3-dienes, showcasing the versatility of these catalysts in C-H activation and functionalization reactions. nih.gov
Table 1: Ruthenium-Catalyzed Reactions for Ester Synthesis
| Catalyst Type | Reaction Type | Substrates | Key Features |
| Ruthenium Pincer Complex | Dehydrogenative Coupling | Alcohols | High selectivity, liberation of H2. elsevierpure.com |
| Ruthenium Pincer Complex | Thioester Synthesis | Alcohols and Thiols | Highly selective, not deactivated by thiols. elsevierpure.com |
| Lipase and Ruthenium Complex | Dynamic Kinetic Resolution | Racemic Allylic Alcohols, Acyl Donor | High optical purity and yields of allylic acetates. organic-chemistry.org |
| Ruthenium Catalyst | Oxidative Coupling | Allyl Esters, Activated Olefins | Efficient access to stereodefined 1,3-dienes. nih.gov |
| Ruthenium Complex | Acylation of Alcohols | Alcohols and Esters | Generates ester and molecular hydrogen. google.com |
Lewis Acid-Promoted Allylation (e.g., Sakurai Reaction Analogs)
Radical Association Reactions in Phenyl + Allyl Systems
Radical reactions offer an alternative pathway for the formation of C-C bonds in phenyl and allyl systems. The reaction of phenyl radicals with unsaturated hydrocarbons like allene (B1206475) and methylacetylene proceeds through the addition of the phenyl radical to the π system of the co-reactant, forming a short-lived radical intermediate. researchgate.net
These reactions are initiated by the formation of phenyl radicals, which can then add to the terminal carbon atom of an allyl group. The resulting radical adduct can then undergo further reactions, such as hydrogen atom loss, to yield a stable product. The dynamics of these reactions can be complex, with the possibility of both direct and indirect scattering pathways. researchgate.net The stability of the radical intermediates follows the order of tertiary > secondary > primary > methyl, which is similar to carbocation stability. youtube.com
Biocatalytic and Enzymatic Synthesis Routes for this compound and Analogues
Biocatalysis, particularly the use of lipases, presents a green and highly selective alternative for the synthesis of esters.
Lipase-Mediated Esterification and Transesterification
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are widely used enzymes for the synthesis of esters due to their broad substrate specificity, high enantioselectivity, and ability to function under mild conditions without the need for cofactors. researchgate.netmdpi.com They can catalyze both esterification and transesterification reactions.
In lipase-catalyzed transesterification, an alcohol reacts with an acyl donor, often a vinyl ester, in an organic solvent. jst.go.jp The use of vinyl esters like vinyl acetate can drive the reaction forward as the byproduct, vinyl alcohol, tautomerizes to the more stable acetaldehyde, making the reaction essentially irreversible. researchgate.net Novozym 435, an immobilized lipase B from Candida antarctica, is a particularly effective and widely used catalyst for these transformations, demonstrating high enantioselectivity in the resolution of various alcohols. researchgate.net
The choice of solvent, temperature, and acyl donor can significantly impact the reaction's efficiency and enantioselectivity. chemrxiv.orgresearchgate.net For instance, in the kinetic resolution of racemic alcohols, lipases can selectively acylate one enantiomer, leaving the other unreacted, allowing for the separation of enantiomerically enriched products. researchgate.net
Table 2: Lipase-Catalyzed Synthesis of Esters
| Lipase Source | Reaction Type | Substrates | Key Findings |
| Candida antarctica Lipase B (Novozym 435) | Kinetic Resolution | Racemic aliphatic secondary alcohols, vinyl acetate | Excellent enantioselectivities, producing enantiopure alcohols and acetates (>99% ee). researchgate.net |
| Burkholderia cepacia (Amano PS) | Asymmetric Transesterification | (±)-1-phenylbut-3-en-2-ol, vinyl propionate (B1217596) | High enantiomeric excess for the resulting (R)-alcohol and (S)-ester. researchgate.net |
| Pseudomonas cepacia (PCL) | Enantioselective Transesterification | 2-phenyl-1-propanol, vinyl 3-arylpropanoates | High enantioselectivity achieved with specific acyl donors. researchgate.net |
| Lipase from B. cepacia immobilized on diatomaceous earth (PS IM) | Kinetic Hydrolysis | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | High enantioselectivity (E > 200) for the (2R,3S)-enantiomer. nih.gov |
Chemoenzymatic Synthesis of Chiral Phenylpropanoic Acid Derivatives
Chemoenzymatic approaches combine the advantages of chemical and enzymatic catalysis to achieve efficient and selective synthesis of chiral molecules. mdpi.com This strategy is particularly valuable for producing optically pure derivatives of phenylpropanoic acid, which are important building blocks for pharmaceuticals. researchgate.netresearchgate.net
For example, the synthesis of optically pure (R)- and (S)-enantiomers of various β-hydroxy and β-amino phenylpropanoic acid derivatives can be achieved through lipase-catalyzed kinetic resolution of racemic esters. researchgate.net Lipase PS-catalyzed hydrolysis of racemic ethyl esters in an organic solvent with a small amount of water can yield products with high enantioselectivity (E > 100). researchgate.net
Another approach involves the deracemization of aryl-substituted β-hydroxy esters using whole cells of Candida parapsilosis, which results in the (S)-enantiomer with high enantiomeric excess and yield. researchgate.net This process involves an enantioselective oxidation of the (R)-enantiomer to the corresponding ketoester, followed by an enantiospecific reduction to the (S)-enantiomer. researchgate.net The combination of enzymatic reactions with chemical steps allows for the synthesis of complex chiral molecules that would be difficult to obtain through purely chemical or enzymatic methods. chemrxiv.orgacs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pubijfmr.com In the synthesis of this compound, several green chemistry approaches can be applied.
The use of biocatalysts like lipases is a prime example of a green approach, as it allows for reactions to be carried out under mild conditions, often in aqueous media or with reduced solvent usage, and with high selectivity, minimizing by-product formation. mdpi.comescholarship.org The development of one-pot, multi-step reactions that combine chemo- and biocatalysis in water further enhances the sustainability of the process. escholarship.org
Solvent selection is another critical aspect of green chemistry. The use of greener solvents, such as water, supercritical carbon dioxide, or deep eutectic solvents, can significantly reduce the environmental impact of a synthesis. mdpi.com For example, the allylic alkylation of amines with allylic alcohols has been successfully carried out in deep eutectic solvents at room temperature without the need for metal catalysts.
Furthermore, catalyst-free and waste-less synthetic methods, such as the solvothermal amidation of carboxylic acids in ethanol (B145695), offer a low-cost and environmentally benign alternative to traditional synthetic routes. rsc.org The overarching goal of these green chemistry approaches is to develop synthetic pathways that are not only efficient and selective but also sustainable and safe for human health and the environment. dokumen.pub
Solvent Selection and Atom Economy Considerations
Solvent Selection:
The choice of solvent can significantly impact reaction equilibrium, rate, and work-up procedures. In the context of synthesizing this compound, solvents are chosen based on their ability to facilitate the specific reaction mechanism.
Fischer-Speier Esterification: This classic method involves the direct reaction of 3-phenylpropionic acid with allyl alcohol in the presence of an acid catalyst. wikipedia.org Non-polar, water-immiscible solvents like toluene or hexane (B92381) are often employed. wikipedia.orgnih.gov Their primary function is to facilitate the removal of water, a byproduct of the reaction, through azeotropic distillation using a Dean-Stark apparatus. wikipedia.org Driving the equilibrium towards the product side by removing water leads to higher yields. wikipedia.orgorganic-chemistry.org
Transesterification: In transesterification reactions, where an existing ester is converted to this compound by reacting with allyl alcohol, the choice of solvent can be crucial. For instance, the transesterification of methyl 3-phenylpropionate can be performed in toluene. irb.hr In some cases, the alcohol reactant (allyl alcohol) can be used in excess, acting as both the reactant and the solvent, although this is more common for simpler alcohols like methanol (B129727). wikipedia.orgirb.hr
Other Methods: In a one-pot esterification protocol using triphenylphosphine dibromide, the reaction between 3-phenylpropionic acid and allyl alcohol was demonstrated without a dedicated solvent, using an excess of the alcohol instead. nih.gov The use of ether solvents has been explored in related syntheses, though they may lead to lower conversions compared to toluene in certain catalytic systems. nih.gov
Atom Economy:
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. mlsu.ac.inskpharmteco.com It is a key metric in green chemistry. mlsu.ac.in
The theoretical atom economy for the synthesis of this compound varies significantly with the chosen method:
Direct Fischer Esterification: This method, involving the direct reaction of 3-phenylpropionic acid and allyl alcohol, is highly atom-economical. The only byproduct is water. C₉H₁₀O₂ (3-phenylpropionic acid) + C₃H₆O (allyl alcohol) → C₁₂H₁₄O₂ (this compound) + H₂O The atom economy is calculated as: [Mass of Product / (Mass of Reactants)] x 100. This approach maximizes the incorporation of reactant materials into the final product. skpharmteco.com
Synthesis via Acyl Halides or Anhydrides: While effective, converting the carboxylic acid to an acyl chloride or anhydride (B1165640) first and then reacting it with allyl alcohol results in poor atom economy. This is because stoichiometric amounts of byproducts (e.g., HCl or another carboxylic acid molecule) are generated. wikipedia.org
Mediated Esterification: Methods that use activating agents, such as the triphenylphosphine dibromide protocol, also have lower atom economy. nih.gov In this case, triphenylphosphine oxide and other byproducts are generated in stoichiometric quantities, representing significant waste. nih.gov
Table 1: Comparison of Solvents in this compound Synthesis
| Synthetic Method | Solvent(s) | Role of Solvent | Research Finding |
|---|---|---|---|
| Fischer-Speier Esterification | Toluene, Hexane | Azeotropic removal of water to shift equilibrium. wikipedia.org | Commonly used to drive the reaction towards high yields by removing the water byproduct. wikipedia.orgorganic-chemistry.org |
| Transesterification | Toluene | Reaction medium for catalyst, ester, and alcohol. | A system using K₃PO₄/BTEAC was shown to be effective in toluene for related transesterifications. irb.hr |
| Pd-Catalyzed Allylation | Toluene, Ether | Reaction medium. | In a related Pd-catalyzed allylation, toluene provided better conversion and enantioselectivity compared to ether solvents when a base was introduced. nih.gov |
Utilization of Sustainable Catalytic Systems
The development of sustainable catalytic systems aims to replace hazardous and inefficient catalysts with options that are safer, more efficient, and ideally, reusable. This aligns with the principles of green chemistry by reducing waste and energy consumption. mlsu.ac.in
For the synthesis of this compound, several types of sustainable catalytic systems have been explored:
Heterogeneous Catalysts: Solid acid catalysts are a green alternative to traditional homogeneous Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. organic-chemistry.orgresearchgate.net These traditional catalysts are corrosive, difficult to separate from the reaction mixture, and generate acidic waste. researchgate.net Solid acids, such as zeolites, ion-exchange resins, or metal oxides, can be easily filtered off from the reaction mixture and can often be regenerated and reused multiple times, which is both economically and environmentally advantageous. researchgate.netresearchgate.net
Mild Base Catalysis: An efficient transesterification system utilizing potassium phosphate (B84403) (K₃PO₄) in combination with a phase-transfer catalyst (benzyltriethylammonium chloride, BTEAC) has been reported. irb.hr This system effectively catalyzes the reaction under mild conditions and is described as cost-effective. irb.hr The use of a simple, readily available, and less hazardous salt like K₃PO₄ represents a move towards more sustainable practices. irb.hr
Biocatalysis: Enzymes, particularly lipases, are increasingly used as catalysts for esterification and transesterification reactions. They operate under very mild conditions (room temperature and neutral pH), are highly selective (chemo-, regio-, and enantio-selective), and are biodegradable. While specific studies on the enzymatic synthesis of this compound are not detailed in the provided context, the use of lipases for synthesizing related esters like ethyl (S)-3-hydroxy-3-phenylpropionate highlights the potential of biocatalysis in this area. researchgate.netacs.org
Earth-Abundant Metal Catalysts: Research is ongoing into the use of catalysts based on abundant and non-toxic metals like iron. google.com For example, iron-salen complexes have been investigated for transesterification reactions, including those involving methyl 3-phenylpropionate. google.com Replacing catalysts based on precious or toxic heavy metals (like palladium, ruthenium, or scandium) with iron-based alternatives is a key goal in sustainable catalysis. google.comorganic-chemistry.org
Table 2: Examples of Sustainable Catalytic Systems
| Catalyst System | Reaction Type | Substrate Example | Key Advantages |
|---|---|---|---|
| K₃PO₄ / BTEAC | Transesterification | Benzyl (B1604629) benzoate (B1203000) / Methyl 3-phenylpropionate | High yield, mild reaction conditions, cost-effective, versatile for various esters. irb.hr |
| Iron(III)-salen complex | Transesterification | Methyl 3-phenylpropionate | Utilizes an earth-abundant and low-toxicity metal. google.com |
| Solid Acids (General) | Fischer Esterification | 3-phenylpropionic acid | Reusable, non-corrosive, easy separation from product, reduces waste compared to liquid acids. researchgate.netresearchgate.net |
| Lipase (Biocatalyst) | Asymmetric Reduction / Hydrolysis | Ethyl 3-oxo-3-phenylpropionic acid ester | High enantioselectivity, mild conditions, environmentally benign. researchgate.netacs.org |
Mechanistic Elucidation and Kinetic Studies of Allyl 3 Phenylpropionate Reactions
Chemical Kinetics of Allyl 3-phenylpropionate (B1229125) Transformations
The study of chemical kinetics provides quantitative insight into reaction rates, revealing how factors like concentration and temperature influence the speed of a transformation. This data is essential for optimizing reaction conditions and further elucidating mechanistic pathways.
Determining the rate law and the associated rate constant (k) for a reaction is typically achieved by monitoring the change in concentration of a reactant or product over time. libretexts.orglibretexts.org One common approach is the method of initial rates, where the instantaneous rate is measured at the very beginning of the reaction under different initial concentrations of reactants. libretexts.org
For transformations involving allyl esters, such as palladium-catalyzed deallylation, kinetic studies often reveal the dependence of the rate on both the substrate and the catalyst. For instance, in a study of the palladium-mediated O-deallylation of an allenyl-protected fluorophore, the reaction exhibited second-order kinetics. rsc.orgunirioja.es The second-order rate constant (k₂) for this bioorthogonal uncaging reaction was determined to be exceptionally high, demonstrating the efficiency of the catalytic system. rsc.org
Table 1: Representative Second-Order Rate Constants for Palladium-Catalyzed Deallylation Reactions This table presents data for a model substrate, Alle-4-MU, to illustrate typical kinetic parameters for such reactions.
| Catalyst | Reaction | Rate Constant (k₂) [L mol⁻¹ s⁻¹] | Source |
|---|---|---|---|
| Allyl₂Pd₂Cl₂ | O-Deallylation | 88.9 | rsc.org |
Beyond the rate constant, a full kinetic analysis determines the reaction order with respect to each component and the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). gu.selibretexts.org The reaction order indicates the degree to which the reaction rate depends on the concentration of a specific reactant. libretexts.org
Activation parameters are derived from the temperature dependence of the rate constant using the Eyring equation. A plot of ln(k/T) versus 1/T (an Eyring plot) yields a straight line from which ΔH‡ and ΔS‡ can be calculated. gu.selibretexts.org
Activation Enthalpy (ΔH‡) : Represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org
Activation Entropy (ΔS‡) : Reflects the change in disorder or randomness in going from the reactants to the transition state. A negative ΔS‡ often indicates a more ordered transition state, such as one involving the association of two or more molecules. libretexts.org
For example, the palladium-catalyzed deallylation of a model compound in a chloride-free medium was found to have the activation parameters shown in the table below. The negative entropy of activation is consistent with a mechanism where the rate-determining step involves the association of species, such as the formation of a bond during a hydration step. rsc.org
Table 2: Experimental Activation Parameters for a Pd-Catalyzed Deallylation Reaction This table presents data for a model substrate, Alle-4-MU, to illustrate the principles of activation parameter analysis.
| Parameter | Value | Unit | Interpretation | Source |
|---|---|---|---|---|
| Enthalpy of Activation (ΔH‡) | 8.18 | kcal mol⁻¹ | Energy barrier to reaction | rsc.org |
| Entropy of Activation (ΔS‡) | -35.30 | cal mol⁻¹ K⁻¹ | Increased order in the transition state | rsc.org |
These kinetic parameters provide deep mechanistic insights, allowing chemists to distinguish between proposed pathways and to rationally design more efficient catalytic systems for reactions involving substrates like Allyl 3-phenylpropionate. rsc.orggu.se
Impact of Reaction Conditions on Kinetic Profiles
The kinetic profile of a chemical reaction, encompassing its rate, order, and the influence of various parameters, is fundamentally governed by the reaction conditions. For reactions involving this compound, factors such as the choice of catalyst, solvent, reagent concentration, and temperature profoundly affect the reaction pathway and efficiency. Detailed research findings illustrate how manipulating these conditions can optimize product yields and selectivity by influencing the underlying reaction kinetics.
Influence of Reagent and Solvent on Reduction Reactions
In the context of the Bouveault–Blanc reduction, which converts esters to primary alcohols, the kinetic profile is highly sensitive to the nature and quantity of the reagents. Studies on the reduction of various esters of 3-phenylpropanoic acid (hydrocinnamic acid) using a sodium dispersion (Na-D15) highlight these dependencies.
An initial investigation using a model substrate demonstrated that the quantity of the reducing agent and the type of alcohol used as a proton source are critical. When 5.0 equivalents of Na-D15 were used in ethanol (B145695) (EtOH), only a 10% yield of the desired alcohol was observed, with 90% of the ester remaining unreacted. acs.org This low yield was attributed to the competitive reaction of sodium with ethanol. acs.org Increasing the amount of the sodium dispersion to 10 equivalents significantly improved the yield to 80%, indicating a direct relationship between the concentration of the reducing agent and the reaction rate. acs.org The choice of alcohol also plays a role; replacing ethanol with methanol (B129727) (MeOH) resulted in a lower yield under similar conditions. acs.org
The optimized conditions, determined to be 4.5 equivalents of Na-D15 and 4.5 equivalents of isopropanol (B130326) (i-PrOH) in hexane (B92381) at 0 °C, were then applied to a range of esters, including this compound. acs.orgacs.org Under these conditions, this compound was reduced to 3-phenylpropan-1-ol in 80% yield within 5 minutes, demonstrating a rapid kinetic profile. acs.orgacs.org The influence of the ester's alkoxy group on the yield provides insight into the subtle electronic and steric effects on the reaction kinetics.
Table 1: Bouveault–Blanc Reduction of Various 3-Phenylpropanoate Esters
Illustrates the yield of 3-phenylpropan-1-ol from different esters of 3-phenylpropanoic acid under optimized conditions, showing the viability of this compound as a substrate.
| Ester Substrate (R in R-O-C(O)CH₂CH₂Ph) | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| Methyl | 97 | 5 min | acs.org |
| Ethyl | 97 | 5 min | acs.org |
| Isopropyl | 88 | 10 min | acs.org |
| n-Butyl | 93 | 5 min | acs.org |
| Allyl | 80 | 5 min | acs.orgacs.org |
| Benzyl (B1604629) | 88 | 5 min | acs.org |
Conditions: Substrate (0.50 mmol), Na-D15 (4.5 equiv), i-PrOH (4.5 equiv), hexane, 0 °C. acs.org
Catalyst and Reagent Effects in Deallylation
The deprotection of the allyl group from allyl esters is another reaction where the conditions dictate the kinetic outcome. A cobalt-catalyzed deallylation of allyl carboxylic esters provides a clear example of how the catalyst system (catalyst, oxidant, and hydrogen donor) is optimized to achieve high efficiency. acs.org The optimization was performed using allyl 3-methylbenzoate (B1238549) as a model substrate, with the findings being applicable to other esters like this compound. acs.org
The choice of hydrogen donor and solvent was found to be crucial for the reaction's success. The reaction proceeded efficiently at room temperature, affording the carboxylic acid in 92% yield when using Co(II)(S,S-salen)-a as the catalyst, tert-butyl hydroperoxide (TBHP) as an oxidant, and 1,1,3,3-tetramethyldisiloxane (B107390) ((Me₂SiH)₂O) as the hydrogen donor in ethanol. acs.org The data in the following table demonstrates the sensitivity of the reaction yield, and by extension the reaction kinetics, to each component of the catalytic system.
Table 2: Optimization of Cobalt-Catalyzed Deallylation of Allyl 3-Methylbenzoate
Shows the effect of catalyst, hydrogen donor, and solvent on the yield, which is a proxy for the kinetic efficiency of the reaction.
| Entry | Co(II) Catalyst | Hydrogen Donor | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Co(II)-a | (Me₂SiH)₂O | EtOH | 92 | acs.org |
| 2 | Co(II)-b | (Me₂SiH)₂O | EtOH | 83 | acs.org |
| 3 | Co(II)-c | (Me₂SiH)₂O | EtOH | 75 | acs.org |
| 4 | Co(II)-a | (Me₂SiH)₂O | MeOH | 85 | acs.org |
| 5 | Co(II)-a | (Me₂SiH)₂O | i-PrOH | 88 | acs.org |
| 6 | Co(II)-a | PhSiH₃ | EtOH | 78 | acs.org |
| 7 | Co(II)-a | Et₃SiH | EtOH | <10 | acs.org |
| 8 | None | (Me₂SiH)₂O | EtOH | 0 | acs.org |
| 9 | Co(II)-a | None | EtOH | 0 | acs.org |
Conditions: Allyl 3-methylbenzoate (1.0 mmol), catalyst (2 mol %), TBHP (2 mol %), H donor (1.0 equiv), solvent (7.0 mL), room temperature, 4 h. Yields determined by GC. acs.org
Under these optimized conditions, alkyl allyl esters such as allyl 3-phenylpropanoate were also successfully deallylated, although they required extended reaction times compared to aryl allyl esters, signifying a slower kinetic profile for the alkyl substrates. acs.org
Temperature and Solvent Effects in Rearrangement Reactions
For pericyclic reactions like the Claisen rearrangement, temperature is a critical factor. wikipedia.orgclockss.org These reactions are typically thermally induced and follow first-order kinetics. wikipedia.org The rate of reaction is governed by the Arrhenius equation, which demonstrates an exponential dependence on temperature. libretexts.org An increase in temperature provides the necessary activation energy for the concerted bond-breaking and bond-forming processes that occur through a highly ordered cyclic transition state. wikipedia.orglibretexts.org
Solvent effects are also significant. In the Claisen rearrangement, polar solvents tend to accelerate the reaction. wikipedia.orgbyjus.com This is because the transition state is often more polar than the ground state of the reactants; polar solvents stabilize this transition state, thus lowering the activation energy and increasing the reaction rate. researchgate.net In some catalytic systems involving allyl compounds, the solvent can do more than just alter the rate; it can change the reaction's entire course. For example, in the palladium nanoparticle-catalyzed reaction of allyl alcohol, nonpolar solvents like benzene (B151609) promote isomerization to propanal, whereas polar protic solvents like methanol favor hydrogenation to 1-propanol. nih.gov This demonstrates how solvent choice can selectively influence the kinetic profiles of competing reaction pathways. nih.gov
Advanced Characterization and Analytical Quantification of Allyl 3 Phenylpropionate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural features of allyl 3-phenylpropionate (B1229125). These techniques probe the molecule's interaction with electromagnetic radiation, providing a wealth of information about its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of allyl 3-phenylpropionate, distinct signals corresponding to the different types of protons in the molecule can be observed. A study reported the following chemical shifts (δ) in parts per million (ppm) using deuterochloroform (CDCl₃) as the solvent: The aromatic protons of the phenyl group typically appear as a multiplet between 7.23 and 7.32 ppm. The protons of the allyl group exhibit characteristic signals: a doublet of doublet of triplets (ddt) for the proton on the second carbon of the allyl chain at approximately 5.92 ppm, a doublet of doublets of doublets (ddd) for the terminal vinyl protons around 5.28 ppm, and a doublet for the methylene (B1212753) protons adjacent to the oxygen atom at about 4.61 ppm. The methylene protons of the propionate (B1217596) moiety appear as triplets around 3.00 ppm and 2.69 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum shows distinct peaks for each carbon atom. Key signals include those for the carbonyl carbon of the ester at approximately 172.6 ppm, the carbons of the phenyl ring between 126.3 and 140.5 ppm, the carbons of the allyl group (C=C and C-O) around 132.2 ppm, 118.2 ppm, and 65.2 ppm, and the aliphatic carbons of the propionate chain at about 35.9 ppm and 30.9 ppm. rsc.org
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 7.23-7.32 (m) | 126.3, 128.3, 128.5, 140.5 |
| Allyl CH | 5.92 (ddt) | 132.2 |
| Allyl CH₂ (terminal) | 5.28 (ddd) | 118.2 |
| Allyl CH₂ (ester) | 4.61 (d) | 65.2 |
| Propionate CH₂ (α to C=O) | 2.69 (t) | 35.9 |
| Propionate CH₂ (β to C=O) | 3.00 (t) | 30.9 |
| Carbonyl Carbon | - | 172.6 |
Data sourced from a study on the metal-free chemoselective hydrogenation of unsaturated carbon-carbon bonds. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. uomustansiriyah.edu.iq The C-O stretching vibrations of the ester are also visible. The presence of the allyl group is confirmed by bands corresponding to the =C-H and C=C stretching vibrations. The aromatic ring gives rise to characteristic absorptions for C-H stretching and C=C in-ring vibrations. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. renishaw.com It can be particularly useful for observing the vibrations of non-polar bonds, such as the C=C bond in the allyl group and the aromatic ring, which may show weak absorption in the IR spectrum. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org
GC-MS and LC-MS: When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (190.24 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. For instance, the calculated exact mass for the [M+H]⁺ ion of this compound is 191.1066, with experimental values found to be very close to this. rsc.org
Fragmentation Analysis: The fragmentation pattern provides valuable structural information. The mass spectrum of this compound shows characteristic fragment ions. nih.gov A study on the oxygen rearrangement in 3-phenylpropionates using mass-analyzed ion kinetic energy spectra revealed that the molecular ion of this compound undergoes elimination of an allyl radical followed by the expulsion of ketene (B1206846) to form protonated benzaldehyde. researchgate.net Common fragments observed in the GC-MS analysis include ions with m/z values of 107 and 149. nih.gov
UV-Visible Spectroscopy for Reaction Monitoring and Quantification
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. msu.edu While not as structurally informative as NMR or MS, it is a valuable tool for quantitative analysis and for monitoring reactions involving chromophores. researchgate.netresearchgate.net
The phenyl group in this compound acts as a chromophore, absorbing UV light. The presence of conjugation, such as in related cinnamaldehyde (B126680) derivatives, can shift the absorption maximum to longer wavelengths (a bathochromic shift). masterorganicchemistry.com This property allows for the quantification of this compound in solution using the Beer-Lambert law, which relates absorbance to concentration. It can also be employed to monitor the progress of reactions where the concentration of the ester changes over time. researchgate.net
Chromatographic Separation Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for separating components of a mixture, which is crucial for assessing the purity of this compound and for analyzing any potential isomers.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for the analysis of volatile compounds like this compound. nist.gov A sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). akjournals.com
GC is an effective method for determining the purity of this compound. fao.org By analyzing the resulting chromatogram, the presence of impurities can be identified and their relative amounts quantified. rsc.org The technique is also used in the analysis of flavor and fragrance compositions where this ester may be a component. acs.org For instance, GC analysis can be used to determine the ratio of different esters in a mixture, such as ethyl cis-cinnamate (B1236797) and ethyl 3-phenylpropionate. wiley-vch.de
High-Performance Liquid Chromatography (HPLC) for Racemic Mixtures
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of racemic mixtures of this compound and related phenylpropionate esters. The separation of these compounds can be effectively achieved using reversed-phase (RP) HPLC methods. For instance, a method for analyzing isobutyl 3-phenylpropionate utilizes a mobile phase composed of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring Mass Spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com The use of columns with smaller 3 µm particles is suitable for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com This liquid chromatography method is also scalable for preparative separation to isolate impurities and is applicable for pharmacokinetic studies. sielc.com
The separation of enantiomers of phenylpropionate derivatives is often accomplished using chiral HPLC columns. The choice of the chiral stationary phase (CSP) is critical and can significantly influence the separation. For example, chiral columns with polysaccharide derivatives, such as cellulose (B213188) cinnamyl ester (Chiralcel OK) and cellulose phenylcarbamyl ester (Chiralcel OD), are commonly employed. ntu.edu.tw The separation mechanism on these columns is believed to involve an inclusion effect, where the analyte interacts with the chiral cavities of the stationary phase. ntu.edu.tw Factors such as charge-transfer interactions, hydrogen bonding, dipole stacking, and steric effects also play a role in the chiral recognition process. ntu.edu.tw
In the context of nandrolone (B1676933) phenylpropionate and its impurities, a stability-indicating HPLC method has been developed using a C8 or an Inertsil ODS-3V column. medipol.edu.tr A gradient elution with a mobile phase consisting of 0.1% orthophosphoric acid in a water and methanol (B129727) mixture (90:10, v/v) as mobile phase-A and acetonitrile as mobile phase-B has proven effective. medipol.edu.tr Another isocratic method for nandrolone phenylpropionate uses a Luna Phenomenex CN column with a mobile phase of 10 mM phosphate (B84403) buffer and acetonitrile (50:50, v/v). ptfarm.plresearchgate.net
The following table summarizes typical HPLC conditions for related phenylpropionate compounds:
| Compound | Column | Mobile Phase | Detection | Retention Time (min) |
| Isobutyl 3-phenylpropionate | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | - | - |
| Nandrolone phenylpropionate | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | A: 0.1% Orthophosphoric acid in Water:Methanol (90:10) B: Acetonitrile (Gradient) | 240 nm | ~26 |
| Nandrolone phenylpropionate | Luna Phenomenex CN (250 x 4.6 mm, 5 µm) | 10 mM Phosphate buffer:Acetonitrile (50:50) | 240 nm | ~6.3 |
| (R)-2-(Benzhydrylidenamino)-3-phenylpropanoic acid t-butyl ester | Daicel Chiralcel OD-H | 1% 2-propanol/hexane (B92381) | 251 nm | 14.19 (R), 25.91 (S) |
X-ray Diffraction Analysis (if applicable to solid derivatives/intermediates)
X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of crystalline materials. americanpharmaceuticalreview.comub.edu While this compound is a liquid at room temperature, its solid derivatives or intermediates can be analyzed by single-crystal X-ray diffraction to unambiguously determine their molecular structure, including bond lengths, angles, and stereochemistry. nih.govunimi.it
For instance, in the case of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, single-crystal X-ray analysis was essential for the unambiguous determination of the regioisomer formed during synthesis. nih.gov The analysis of the propionic acid derivative revealed that it crystallizes with two unique molecules in the asymmetric unit, which form a hydrogen-bonded dimer, a typical arrangement for carboxylic acids in the solid state. nih.gov The corresponding methyl ester, however, had only one molecule in the asymmetric unit. nih.gov
The crystal structures of related compounds, such as dexamethasone (B1670325) phenylpropionate, provide insights into the expected molecular geometry. The steroid backbone maintains specific ring conformations, and the phenylpropionate ester substituent adopts extended conformations. Modern X-ray crystallography instruments enable high-resolution data collection for complex organic molecules.
Solid-state analysis using Powder X-ray Diffraction (PXRD) is also widely used for the characterization of crystalline active pharmaceutical ingredients (APIs). americanpharmaceuticalreview.com PXRD is highly sensitive to the crystalline form of a substance, providing specific diffraction patterns for different polymorphs. americanpharmaceuticalreview.com
Methodologies for Enantiomeric Excess Determination (e.g., Chiral Derivatization for NMR)
Determining the enantiomeric excess (ee) of chiral compounds like this compound is crucial in many applications. rug.nl Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents, is a powerful method for this purpose. numberanalytics.comacs.org The reaction of a racemic mixture with a chiral derivatizing agent produces a mixture of diastereomers, which, unlike enantiomers, have different NMR spectra, allowing for the quantification of each enantiomer. acs.org
One approach involves the use of chiral boronic acids, such as those derived from (R)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid (2-FPBA), which can form a three-component assembly with a primary amine. acs.org This creates a diastereomeric mixture that can be analyzed by ¹H NMR to determine the enantiomeric ratio. acs.org
For chiral carboxylic acids, phosphorylated derivatizing agents prepared from C₂ symmetrical diamines can be used for the determination of enantiomeric composition by ³¹P NMR. nih.gov The resulting diastereomeric derivatives exhibit distinct signals in the ³¹P NMR spectrum, allowing for the calculation of the enantiomeric excess. nih.gov
Another strategy for determining the enantiomeric excess of chiral carboxylic acids involves the use of a bisthiourea-based ¹H NMR chiral sensor. doi.org This sensor can create significant splitting of the signals of the enantiomers in the ¹H NMR spectrum, with ΔΔδ values ranging from 0.07 to 0.52 ppm for various β-chiral carboxylic acids. doi.org
The following table lists some chiral derivatizing agents and their applications in NMR for determining enantiomeric excess:
| Analyte Type | Chiral Derivatizing Agent/Sensor | NMR Nucleus | Reference |
| Primary Amines | (R)-BINOL and 2-FPBA assembly | ¹H | acs.org |
| Chiral Carboxylic Acids | Phosphorylated C₂ symmetrical diamines | ³¹P | nih.gov |
| Chiral Carboxylic Acids | Bisthiourea-based sensor | ¹H | doi.org |
Computational Chemistry and Theoretical Studies of Allyl 3 Phenylpropionate
Electronic Structure Calculations
Electronic structure calculations are fundamental to computational chemistry, providing insights into the distribution of electrons within a molecule, which in turn governs its stability, properties, and reactivity.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. This method is exceptionally well-suited for calculating the ground-state properties of medium-sized organic molecules like Allyl 3-phenylpropionate (B1229125). By approximating the many-electron wavefunction in terms of the electron density, DFT can efficiently compute key molecular properties.
For Allyl 3-phenylpropionate, a typical DFT study would involve geometry optimization to find the lowest energy structure. Following optimization, a range of electronic properties can be calculated. These properties serve as descriptors for the molecule's stability and potential behavior in chemical reactions. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com
Global reactivity descriptors, derived from these orbital energies, can further quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which predict how the molecule will interact with other chemical species. mdpi.com Such calculations can reveal, for example, the most likely sites for nucleophilic or electrophilic attack on the this compound molecule.
Table 1: Ground State Properties and Reactivity Descriptors from DFT (Note: This table is illustrative of properties that would be calculated in a DFT study.)
| Property | Symbol | Significance |
| Total Energy | Etotal | The overall electronic energy of the optimized geometry. |
| HOMO Energy | EHOMO | Related to the ionization potential; indicates electron-donating ability. |
| LUMO Energy | ELUMO | Related to the electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | A measure of chemical reactivity and kinetic stability. |
| Dipole Moment | µ | Indicates the overall polarity of the molecule. |
| Chemical Potential | μ | Represents the escaping tendency of electrons from the system. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. |
| Electrophilicity Index | ω | Quantifies the global electrophilic nature of the molecule. |
Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Calculations
For situations demanding higher accuracy, ab initio (Latin for "from the beginning") methods are employed. These methods solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide benchmark-quality results, especially for energies. nih.govresearchgate.net
The CCSD(T) method, often called the "gold standard" of quantum chemistry, is particularly renowned for its accuracy in calculating interaction energies and reaction barriers. nih.govchemrxiv.org For this compound, CCSD(T) calculations, often extrapolated to the complete basis set (CBS) limit, would provide highly reliable values for its absolute energy, ionization potential, and electron affinity. nih.govnist.gov These high-accuracy calculations are invaluable for validating results from more approximate methods like DFT and for building precise thermochemical datasets. nist.gov
Table 2: Example of High-Accuracy Energy Calculation Components (Note: This table illustrates the typical components in a high-accuracy composite energy calculation.)
| Calculation Component | Method/Basis Set | Purpose |
| Geometry Optimization | MP2/aug-cc-pVTZ | To find a reliable molecular structure. |
| SCF Energy | Hartree-Fock/CBS | To determine the baseline energy before correlation. |
| Correlation Energy | CCSD(T)/CBS | To account for the electron correlation for the highest accuracy. |
| Zero-Point Vibrational Energy | MP2/aug-cc-pVTZ | To correct the electronic energy for vibrational motion at 0 K. |
Conformational Analysis and Molecular Dynamics Simulations
Computational methods can systematically rotate the bonds in this compound and calculate the energy of each resulting conformer, mapping out the potential energy surface. Molecular Dynamics (MD) simulations offer a more dynamic picture. nih.gov In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and provides insights into the flexibility of the molecule, including the phenyl group, the ester linkage, and the allyl group. nih.gov
Theoretical Prediction of Spectroscopic Data
Computational methods are widely used to predict various types of molecular spectra, which can be directly compared with experimental data to confirm a molecule's structure. For this compound, theoretical calculations can predict its infrared (IR), Raman, and UV-Visible spectra.
Vibrational frequencies (IR and Raman) are typically calculated using DFT methods. The calculated frequencies and their corresponding intensities can be used to assign the peaks in an experimental spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the ester, the C=C stretch of the allyl group, or the aromatic ring vibrations.
Electronic excitations, which correspond to UV-Visible spectroscopy, are often predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations can predict the absorption wavelengths (λmax) and oscillator strengths, helping to interpret the electronic transitions responsible for the observed absorption bands. researchgate.net The agreement between theoretical and experimental spectra serves as strong evidence for the correctness of the computed molecular structure.
Table 3: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies (Note: This table is a hypothetical example for this compound.)
| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
| C=O Stretch (Ester) | To be determined | To be determined |
| C=C Stretch (Allyl) | To be determined | To be determined |
| C-O Stretch (Ester) | To be determined | To be determined |
| Aromatic C-H Stretch | To be determined | To be determined |
| Aliphatic C-H Stretch | To be determined | To be determined |
Computational Reaction Dynamics and Mechanism Mapping
Beyond static properties, computational chemistry can explore the chemical reactions that this compound might undergo. This involves mapping the pathway of a reaction from reactants to products.
A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). youtube.com The PES plots the energy of a system as a function of the positions of its atoms. Reactants and products reside in energy minima on this surface, while the path between them proceeds over an energy barrier. umn.edu
The highest point on the lowest-energy path between a reactant and a product is the transition state (TS), which is a saddle point on the PES. umn.edu Locating and characterizing the transition state is a primary goal of computational reaction mechanism studies. researchgate.net By identifying the structure and energy of the transition state for a potential reaction involving this compound (e.g., hydrolysis of the ester, or addition to the allyl double bond), chemists can calculate the activation energy barrier. This barrier is the key determinant of the reaction rate. researchgate.net Advanced techniques can even explore more complex dynamic effects, such as post-transition state bifurcations, where a single transition state can lead to multiple products. researchgate.net
Variable Reaction Coordinate Transition State Theory (VRC-TST) and RRKM-ME Calculations
Theoretical and computational chemistry provide powerful tools for understanding the complex reaction dynamics of molecules like this compound. While specific studies applying Variable Reaction Coordinate Transition State Theory (VRC-TST) and Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) calculations directly to this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its unimolecular decomposition kinetics. These approaches are particularly crucial for reactions that proceed without a distinct energy barrier, such as radical recombinations or certain fragmentation pathways.
Variable Reaction Coordinate Transition State Theory (VRC-TST) is an advanced computational method used to calculate rate constants for barrierless reactions, which are common in pyrolysis and combustion chemistry. Unlike conventional TST which assumes a fixed transition state at the saddle point of a potential energy surface, VRC-TST defines the dividing surface between reactants and products variationally. acs.org This means the theory optimizes the location of the transition state along a reaction coordinate to minimize the calculated rate, providing a more accurate estimation. For a molecule like this compound, VRC-TST would be instrumental in modeling potential radical-based decomposition pathways where bond fissions occur without a significant energy barrier. science.gov The theory accounts for the long-range interactions and the changing structure of the molecule as it dissociates.
Once the high-pressure-limit rate constants are determined (often using TST or VRC-TST), Rice-Ramsperger-Kassel-Marcus (RRKM) theory is used to calculate microcanonical rate constants, k(E), which are dependent on the energy of the molecule. The Master Equation (ME) then models the effects of pressure by accounting for the competition between unimolecular reaction and collisional energy transfer with a bath gas. researchgate.netrsc.org This is essential for predicting reaction rates and product distributions under real-world conditions, such as varying temperatures and pressures in an industrial reactor or in the atmosphere. umich.edu
For a molecule of the complexity of this compound, an RRKM-ME model would incorporate multiple reaction channels, including the concerted retro-ene reaction and various bond fission pathways. The table below illustrates hypothetical channels that would be considered in such a study, based on known decomposition mechanisms of similar esters. rsc.orgresearchgate.netdntb.gov.ua
| Reaction Channel | Type | Description |
| Channel 1 | Concerted Retro-Ene | Unimolecular elimination via a six-membered cyclic transition state to form propene and 3-phenylpropanoic acid. |
| Channel 2 | C-O Bond Homolysis | Simple bond fission to produce an allyl radical and a 3-phenylpropionate radical. |
| Channel 3 | O-C(allyl) Bond Homolysis | Fission of the other ether oxygen bond to form an allyloxy radical and a 3-phenylpropanoyl radical. |
| Channel 4 | Isomerization | Potential intramolecular rearrangement, such as an allyl rearrangement, prior to decomposition. mcmaster.ca |
This table presents plausible decomposition channels for this compound that would be analyzed using RRKM-ME calculations. The branching ratios between these channels would be highly dependent on temperature and pressure.
The computational process would first involve high-level quantum chemistry calculations (like CASPT2 or coupled-cluster methods) to map the potential energy surface for these channels. Subsequently, VRC-TST would be employed for any barrierless steps, and the resulting energy-dependent rate constants would be used in an RRKM-ME simulation to predict the observable, pressure- and temperature-dependent reaction outcomes. eventscloud.com
Analysis of Product Branching Ratios and Stabilization Mechanisms
The analysis of product branching ratios is a key outcome of RRKM-ME calculations, providing insight into the dominant reaction pathways under different conditions. For this compound, the competition between the concerted retro-ene reaction and homolytic bond fission channels would dictate the final product mixture.
At lower pyrolysis temperatures, the retro-ene reaction (Channel 1) is often favored for esters containing a β-hydrogen on the alkyl group, as it has a lower activation energy than bond homolysis. mcmaster.ca This reaction would yield propene and 3-phenylpropanoic acid. The transition state for this pericyclic reaction is stabilized by its cyclic, aromatic-like nature.
At higher temperatures, sufficient energy becomes available to overcome the higher barriers of bond fission pathways (Channels 2 and 3). The branching ratio would then shift towards radical products. The relative stability of the formed radicals is a critical factor in determining the most likely bond to break.
Allyl Radical (from Channel 2): This is a resonance-stabilized radical, making it a relatively stable product. Its formation is a common feature in the pyrolysis of allylic compounds. science.gov
3-Phenylpropionate Radical (from Channel 2): The stability of this radical is less certain and would require specific computational analysis.
Benzyl (B1604629) Radical (from secondary decomposition): The 3-phenylpropanoic acid or its corresponding radical products could undergo further decomposition. The formation of a benzyl radical is highly favorable due to its significant resonance stabilization involving the phenyl ring.
The table below outlines the expected major products and the stabilization mechanisms that favor their formation.
| Product | Formation Pathway | Stabilization Mechanism |
| Propene | Channel 1 (Retro-ene) | Formation of a stable alkene. |
| 3-Phenylpropanoic Acid | Channel 1 (Retro-ene) | Formation of a stable carboxylic acid. |
| Allyl Radical | Channel 2 (C-O Homolysis) | Resonance stabilization across the three-carbon pi-system. |
| Benzyl Radical | Secondary Decomposition | Significant resonance stabilization from the aromatic ring. |
| Various Alkenes/Aromatics | Secondary Decomposition | Further fragmentation and rearrangement of primary products to form thermodynamically stable small molecules (e.g., ethene, toluene). mcmaster.ca |
This table summarizes the likely major products from the thermal decomposition of this compound and the chemical principles governing their stability.
A complete theoretical analysis would therefore not only model the primary decomposition of this compound but also the subsequent reactions of the initial products. rsc.org This multi-level modeling approach is necessary to accurately predict the final, experimentally observable product distribution.
Environmental Degradation and Microbial Transformation of Phenylpropionate Compounds
Microbial Transformation Pathways of Related Phenylpropanoids
The initial steps in the microbial transformation of phenylpropanoids, a class of compounds that includes allyl 3-phenylpropionate (B1229125), often involve enzymatic modifications that alter the molecule's structure, preparing it for further breakdown. oup.comfrontiersin.org These transformations are catalyzed by a wide array of microbial enzymes and can include hydrolysis, hydroxylation, and glucosylation. uoa.grresearchgate.net
The ester linkage in compounds like allyl 3-phenylpropionate is susceptible to enzymatic hydrolysis by microbial lipases and esterases. uoa.grindustrialchemicals.gov.au This process breaks the ester bond, yielding an alcohol (allyl alcohol in this case) and a carboxylic acid (3-phenylpropionic acid). industrialchemicals.gov.auinchem.org This hydrolysis is a critical first step in the degradation pathway, as it converts the compound into more readily metabolizable intermediates.
Studies on various allyl esters have demonstrated the efficiency of this biocatalytic process. Enzymes such as Candida antarctica lipase (B570770) B (CAL-B) and pig liver esterase (PLE) have been shown to effectively hydrolyze allyl esters of different carboxylic acids. uoa.gr For instance, CAL-B can completely hydrolyze phenylacetic acid allyl ester within 20 minutes under specific laboratory conditions. uoa.gr The rate of hydrolysis is influenced by the structure of the carboxylic acid and the specific enzyme used. uoa.gr In general, allyl esters are readily cleaved by these enzymes, often more rapidly than the corresponding methyl or ethyl esters. uoa.gr
Enzymatic hydrolysis can also be highly stereoselective, a property exploited in the kinetic resolution of racemic mixtures. For example, Lecitase® Ultra, a commercial lipase, has been used for the enantioselective hydrolysis of racemic (E)-4-phenylbut-3-en-2-yl esters, which are structurally related to allyl esters. mdpi.com This process yields an enantioenriched alcohol and the unreacted ester, demonstrating the enzyme's ability to differentiate between stereoisomers. mdpi.com
Table 1: Enzymatic Hydrolysis of Various Esters
| Enzyme | Substrate | Reaction Time | Yield/Conversion | Reference |
| Candida antarctica lipase B (CAL-B) | Phenylacetic acid allyl ester | 20 min | Completion | uoa.gr |
| Candida antarctica lipase B (CAL-B) | Phenylacetic acid ethyl ester | 1 h | Completion | uoa.gr |
| Candida antarctica lipase B (CAL-B) | Phenylacetic acid methyl ester | 90 min | 50% Conversion | uoa.gr |
| Pig Liver Esterase (PLE) | Phenylacetic acid allyl ester | High | High Yield | uoa.gr |
| Lecitase® Ultra | (E)-4-phenylbut-3-en-3-yl acetate (B1210297) | 168 h | 40% Conversion | mdpi.com |
| Lecitase® Ultra | (E)-4-phenylbut-3-en-3-yl propionate (B1217596) | 120 h | <30% Conversion | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Beyond hydrolysis, microorganisms can perform other transformations on phenylpropanoids, such as hydroxylation and glucosylation. researchgate.netnih.gov These reactions are part of the broader metabolic pathways that plants and microbes use to manage and detoxify phenolic compounds. nih.gov
Cultured plant cells, which can be used as biocatalysts to model microbial transformations, have demonstrated the ability to modify phenylpropanoids. For example, cells of Phytolacca americana can regioselectively hydroxylate cinnamic acid at the 4-position and p-coumaric acid at the 3-position. researchgate.netnih.gov
Glucosylation, the attachment of a glucose molecule, is another key modification. nih.gov This process, catalyzed by UDP-glycosyltransferases (UGTs), increases the water solubility and stability of the compounds and can alter their biological activity. nih.gov Cultured cells of Phytolacca americana and Eucalyptus perriniana have been shown to glycosylate various phenylpropanoids, including cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid. researchgate.netresearchgate.net While cinnamic acid was transformed into mono-glucoside products, other acids like p-coumaric acid underwent di-glycosylation. researchgate.netnih.gov This biocatalytic modification is a convenient, one-step alternative to complex chemical synthesis methods. researchgate.net Microbial transformation can also introduce glucopyranosyl groups, which has been shown to reduce the cytotoxicity of certain compounds while enhancing other biological activities, such as tyrosinase inhibition. nih.gov
Table 2: Biotransformation of Phenylpropanoids by Phytolacca americana Cells
| Substrate | Transformation Type | Product(s) | Reference |
| Cinnamic acid | Hydroxylation & Glucosylation | 4-hydroxylated product, mono-glucoside products | researchgate.netnih.gov |
| p-Coumaric acid | Hydroxylation & Glucosylation | 3-hydroxylated product, di-glycoside products | researchgate.netnih.gov |
| Caffeic acid | Glucosylation | Di-glycoside products | researchgate.netnih.gov |
| Ferulic acid | Glucosylation | Di-glycoside products | researchgate.netnih.gov |
This table is interactive. Click on the headers to sort the data.
Anaerobic Degradation Processes for 3-Phenylpropionate Derivatives
Under anaerobic conditions, such as those found in sediments, flooded soils, and the digestive tracts of herbivores, a different set of microbial pathways is responsible for the breakdown of phenylpropionate derivatives. oup.comnih.govoup.com The degradation of these compounds is often carried out by syntrophic consortia of bacteria, where the metabolic products of one organism are consumed by another. nih.govoup.com
The degradation of 3-phenylpropionate by the anaerobic bacterium Syntrophus buswellii involves its activation by a CoA ligase, followed by a series of reactions that ultimately produce acetate, CO₂, and H₂. nih.gov This process requires the removal of hydrogen by a partner organism, such as a methanogen, to remain thermodynamically favorable. nih.gov
Studies on the photosynthetic bacterium Rhodopseudomonas palustris and methanogenic consortia from rice field soil suggest that the anaerobic degradation of 3-phenylpropionate proceeds via a β-oxidation mechanism. nih.govoup.com In this pathway, the side-chain of the molecule is shortened by two carbon atoms at a time. For 3-phenylpropionate, this pathway leads to the transient accumulation of intermediates like cinnamate (B1238496) and benzoate (B1203000). nih.govoup.com The degradation of aromatic compounds with an odd number of side-chain carbons, like 3-phenylpropionate, ultimately yields benzoate, which is then further degraded. nih.gov In contrast, those with an even number of carbons, like 4-phenylbutyrate, yield phenylacetate. nih.gov
In rice field soil, benzoate and phenylpropionate have been identified as key aromatic intermediates in the methanogenic degradation of straw. oup.comoup.com Their degradation is strongly exergonic when coupled with methanogenesis but becomes much less favorable if methanogenesis is inhibited, leading to the accumulation of these intermediates. oup.com This highlights the crucial role of interspecies collaboration in the complete anaerobic mineralization of phenylpropionate compounds.
Applications As Chemical Intermediates and Precursors in Advanced Synthesis
Utility in the Synthesis of Complex Organic Molecules
The unique structural features of allyl 3-phenylpropionate (B1229125) make it a valuable building block for the synthesis of intricate organic structures, including those with significant pharmaceutical relevance.
Chiral β-amino acids and β-hydroxy esters are pivotal components in the synthesis of numerous pharmaceuticals and natural products. google.comnih.govresearchgate.net Methodologies for preparing these compounds often involve stereoselective reactions where the starting material's structure influences the final product's stereochemistry.
Research has demonstrated the chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. researchgate.net While not directly starting from allyl 3-phenylpropionate, these studies highlight the importance of related 3-phenylpropanoate structures in accessing these chiral building blocks. For instance, yeast-mediated reduction of ethyl 3-oxo-3-phenylpropanoate is a key step in producing (S)-ethyl 3-hydroxy-3-phenylpropanoate. researchgate.net The allyl group in this compound offers a reactive handle for various transformations, suggesting its potential as a precursor in similar synthetic strategies. The development of processes for producing chiral β-amino acids and their esters is driven by their utility in preparing pharmaceutical agents like β3 integrin antagonists. google.com
Furthermore, the selective hydrogenation of related compounds, such as ethyl-benzoylacetate to 3-hydroxy-3-phenyl-propionate, has been investigated using catalysts like Pd/C. researchgate.net This indicates that the core structure of 3-phenylpropionate is amenable to transformations that introduce chirality, a key feature for bioactive molecules.
This compound and its derivatives are instrumental in constructing pharmaceutically important scaffolds, such as β-methyl amines. These structural motifs are present in a range of bioactive compounds and drugs. ub.edu
A notable application involves the synthesis of (R)- and racemic 3-(2-(allyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, a key intermediate for the synthesis of tolterodine (B1663597) and fesoterodine (B1237170) analogues. google.com In this process, a related compound, methyl-3-(2-(allyloxy)-5-methyl phenyl)-3-phenyl propionate (B1217596), is synthesized and subsequently reduced to form the desired propan-1-ol derivative, which is then converted to the target amine. google.com This highlights the role of the propionate backbone in forming the core structure of these pharmaceutically active molecules.
The iridium-catalyzed asymmetric hydrogenation of N-sulfonyl allyl amines has been reported as a method for producing enantiomerically enriched β-methyl amines. ub.edu While this study focuses on the hydrogenation of allyl amines, the synthesis of these precursors often involves multiple steps where ester intermediates could play a role. The development of catalytic systems for such transformations is crucial for accessing these important pharmaceutical building blocks.
Role in Polymer Chemistry as Monomers or Cross-linking Agents
The presence of the allyl group in this compound imparts functionality that is valuable in polymer chemistry, allowing it to act as a monomer or a cross-linking agent. cymitquimica.commdpi.com
Cross-linking is a fundamental process for enhancing the properties of polymeric materials, including mechanical strength and stability. mdpi.com Allyl compounds are known to be effective cross-linking co-agents. google.com For example, in polyethylene-based compositions for rotational molding, allyl cross-linking co-agents like triallyl cyanurate are used to improve the material's properties. google.com While direct use of this compound as a primary cross-linker in large-scale industrial applications is not extensively documented, its chemical structure suggests its potential in this area. The allyl group can participate in polymerization reactions, potentially leading to cross-linked polymer networks. researchgate.net
The versatility of allyl esters in polymerization is further demonstrated by the use of related compounds like allyl methacrylate (B99206) in atom transfer radical polymerization (ATRP) to create polymers with pendant allyl groups, which can then undergo further reactions. researchgate.net This suggests that this compound could be incorporated into polymer chains to introduce specific functionalities.
Contribution to Fragrance Chemistry Through Chemical Synthesis and Reactivity Studies
This compound itself is recognized as a fragrance ingredient. lookchem.comparchem.com Its contribution to fragrance chemistry extends beyond its direct use, as it serves as a model compound and starting material in the synthesis and study of other fragrance chemicals.
The odor of a molecule is closely linked to its chemical structure. perfumerflavorist.com The study of structure-odor relationships often involves synthesizing and evaluating a series of related compounds. The substitution of different chemical groups can lead to variations in odor character, intensity, and tenacity. perfumerflavorist.com For instance, the replacement of an isobutenyl group with a phenyl group can have a notable effect on the odor profile of a molecule. perfumerflavorist.com
The synthesis of fragrance and flavor compounds often involves catalytic reactions. For example, palladium-catalyzed reactions are used in the synthesis of various carotenoid-derived fragrances. mdpi.com The reactivity of the allyl group in this compound makes it a candidate for such catalytic transformations, potentially leading to new fragrance molecules with desirable properties.
Development of Novel Catalytic Systems Employing this compound Derivatives
This compound and its derivatives are utilized in the development and study of novel catalytic systems. These systems are often designed to achieve high selectivity and efficiency in various chemical transformations.
One area of research involves the cobalt-catalyzed deprotection of allyl carboxylic esters. acs.org In these studies, allyl 3-phenylpropanoate has been used as a substrate to test the efficacy of the catalytic system, which employs a Co(II)/TBHP/(Me2SiH)2O system for the removal of the allyl protecting group. acs.org This deallylation reaction is efficient and demonstrates good functional group tolerance. acs.org
Furthermore, derivatives of this compound can be employed in the development of catalysts for other reactions. For example, the Tsuji-Trost reaction, a palladium-catalyzed substitution, involves the formation of a π-allyl complex. wikipedia.org The reactivity of the allyl group in this compound makes it a suitable substrate for studying and optimizing such catalytic processes. The development of novel phosphine (B1218219) oxide-based organocatalysts has also been explored for stereoselective reactions, where the catalyst's structure is crucial for achieving high enantioselectivity. iss.it While not directly using this compound as a ligand, these studies highlight the ongoing search for new catalytic systems where derivatives of such compounds could find application.
The following table summarizes the key applications of this compound and its derivatives in advanced synthesis:
| Application Area | Specific Use | Key Research Findings |
| Complex Organic Molecule Synthesis | Precursor for chiral β-amino acids and β-hydroxy esters | The 3-phenylpropanoate core is a key structural element in the synthesis of chiral building blocks for pharmaceuticals. google.comresearchgate.net |
| Intermediate for pharmaceutically significant scaffolds (e.g., β-methyl amines) | Derivatives are used in the synthesis of intermediates for drugs like tolterodine. google.com | |
| Polymer Chemistry | Monomer or cross-linking agent | The allyl group provides a reactive site for polymerization and cross-linking, enhancing material properties. cymitquimica.comgoogle.com |
| Fragrance Chemistry | Fragrance ingredient and synthetic precursor | Used directly as a fragrance and as a starting material for synthesizing new aroma chemicals. lookchem.comperfumerflavorist.com |
| Catalysis | Substrate in the development of novel catalytic systems | Employed in studies of catalytic deallylation and as a model substrate for reactions like the Tsuji-Trost reaction. acs.orgwikipedia.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
